1H-Benz(f)indazole-4,9-dione
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Overview
Description
1H-Benz(f)indazole-4,9-dione is a heterocyclic compound that belongs to the family of indazoles This compound is characterized by its unique structure, which includes a fused benzene and indazole ring system with two ketone groups at positions 4 and 9
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benz(f)indazole-4,9-dione can be synthesized through several synthetic routes. One common method involves the epoxidation of 3-methyl-7-(4-methylpent-3-enyl)-1H-benzo(f)indazole-4,9-dione using m-chloroperbenzoic acid (mCPBA) in the presence of sodium bicarbonate (NaHCO3) in dichloromethane (CH2Cl2) at room temperature. The crude epoxide is then purified by column chromatography using n-hexane/ethyl acetate as the eluent .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques such as oxidation, condensation, and cyclization reactions. The scalability of these methods would depend on optimizing reaction conditions and yields for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1H-Benz(f)indazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the indazole ring.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (mCPBA) in dichloromethane (CH2Cl2) with sodium bicarbonate (NaHCO3).
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include epoxides, hydroxyl derivatives, and various substituted indazole derivatives .
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules and materials.
Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1H-Benz(f)indazole-4,9-dione involves its ability to undergo redox reactions, which can inhibit mitochondrial electron transport and decouple oxidative phosphorylation. This leads to the generation of reactive oxygen species (ROS) and induces apoptosis in cancer cells . The compound targets various molecular pathways involved in cell proliferation and survival, making it an effective antiproliferative agent.
Comparison with Similar Compounds
1H-Benz(f)indazole-4,9-dione can be compared with other similar compounds, such as:
1H-Indazole: A simpler indazole derivative with various biological activities, including anti-inflammatory and antimicrobial properties.
1,4-Naphthoquinone: A compound with a similar quinone moiety that has been studied for its antitumor activity.
2H-Indazole: Another indazole derivative with different substitution patterns and biological activities.
The uniqueness of this compound lies in its fused ring system and the presence of two ketone groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
1015-97-0 |
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Molecular Formula |
C11H6N2O2 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
1H-benzo[f]indazole-4,9-dione |
InChI |
InChI=1S/C11H6N2O2/c14-10-6-3-1-2-4-7(6)11(15)9-8(10)5-12-13-9/h1-5H,(H,12,13) |
InChI Key |
QZDFYVLSLIJCCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)NN=C3 |
Origin of Product |
United States |
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